molecular formula C6H16SSi B14714974 Silane, trimethyl[(1-methylethyl)thio]- CAS No. 14326-46-6

Silane, trimethyl[(1-methylethyl)thio]-

Cat. No.: B14714974
CAS No.: 14326-46-6
M. Wt: 148.34 g/mol
InChI Key: MSKDVEATCZCZQC-UHFFFAOYSA-N
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Description

This compound is characterized by its sulfur-containing functional group, which enhances its reactivity in thiol-ene "click" chemistry and surface modification applications. The isopropylthio group imparts steric hindrance, influencing its stability and interaction with other molecules .

Properties

CAS No.

14326-46-6

Molecular Formula

C6H16SSi

Molecular Weight

148.34 g/mol

IUPAC Name

trimethyl(propan-2-ylsulfanyl)silane

InChI

InChI=1S/C6H16SSi/c1-6(2)7-8(3,4)5/h6H,1-5H3

InChI Key

MSKDVEATCZCZQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(1-methylethyl)thio]- typically involves the reaction of trimethylsilyl chloride with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+(CH3)2CHSH(CH3)3SiSCH(CH3)2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{(CH}_3\text{)}_2\text{CHSH} \rightarrow \text{(CH}_3\text{)}_3\text{SiSCH(CH}_3\text{)}_2 + \text{HCl} (CH3​)3​SiCl+(CH3​)2​CHSH→(CH3​)3​SiSCH(CH3​)2​+HCl

Industrial Production Methods: Industrial production of Silane, trimethyl[(1-methylethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl[(1-methylethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl[(1-methylethyl)thio]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[(1-methylethyl)thio]- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with the target molecule:

Trimethylsilyl Chloride (C₃H₉ClSi, CAS 75-77-4)

Trimethyl(triphenylplumbylmethyl)silane (C₂₂H₂₈PbSi, CAS 95456-32-9)

Comparative Analysis: Structural and Functional Properties

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Group Key Properties Applications Stability/Reactivity
Silane, trimethyl[(1-methylethyl)thio]- C₆H₁₆SSi Thioether (–S–) Moderate reactivity; steric hindrance from isopropyl group Surface modification, organic synthesis Stable under inert conditions
Trimethylsilyl Chloride C₃H₉ClSi Chloride (–Cl) Highly reactive; hydrolyzes in moisture to HCl Silylating agent, polymer synthesis Air/moisture-sensitive
Trimethyl(3-phenyl-2-propenyl)-Silane C₁₂H₁₈Si Propenyl (–CH₂CH₂C₆H₅) Thermal stability due to aromatic group; used in material coatings Industrial coatings, adhesives Stable at high temperatures
Trimethyl(triphenylplumbylmethyl)silane C₂₂H₂₈PbSi Lead (Pb)–Silane hybrid Heavy metal toxicity; niche organometallic applications Catalysis, specialized synthesis Sensitive to oxidation
DBCO-PEG-Silane C₃₄H₅₄N₂O₈Si PEG linker, DBCO (dibenzocyclooctyne) Biocompatible; "click chemistry" with azides Biomedical engineering, drug delivery Stable in aqueous environments

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